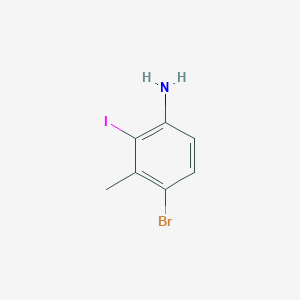

4-Bromo-2-iodo-3-methylaniline

Description

Properties

IUPAC Name |

4-bromo-2-iodo-3-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrIN/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZVLCPXKOSQCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1I)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901298500 | |

| Record name | 4-Bromo-2-iodo-3-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901298500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208077-24-0 | |

| Record name | 4-Bromo-2-iodo-3-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208077-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-iodo-3-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901298500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties of 4 Bromo 2 Iodo 3 Methylaniline

The compound 4-bromo-2-iodo-3-methylaniline possesses a unique combination of functional groups that dictate its physical and chemical behavior.

Interactive Data Table:

| Property | Value | Source |

| Molecular Formula | C₇H₇BrIN | chembk.comoakwoodchemical.comkemystery.com |

| Molecular Weight | 311.95 g/mol | oakwoodchemical.comkemystery.com |

| CAS Number | 1208077-24-0 | chembk.comoakwoodchemical.comkemystery.com |

| Appearance | Not specified in search results | |

| Solubility | Not specified in search results |

Synthesis of 4 Bromo 2 Iodo 3 Methylaniline

The synthesis of polysubstituted anilines like 4-bromo-2-iodo-3-methylaniline typically involves a multi-step sequence starting from simpler, commercially available precursors. A common strategy involves the sequential introduction of the halogen and methyl groups onto an aniline (B41778) or a related aromatic precursor.

For instance, a plausible synthetic route could start with 3-methylaniline (m-toluidine). The synthesis could proceed through the following steps:

Bromination: Electrophilic bromination of 3-methylaniline would likely yield a mixture of isomers. The directing effects of the amino and methyl groups would need to be carefully considered to achieve the desired 4-bromo-3-methylaniline (B1294692) intermediate.

Iodination: Subsequent iodination of 4-bromo-3-methylaniline would then be required. The position of iodination would be influenced by the existing substituents. To achieve the 2-iodo substitution, specific iodinating reagents and reaction conditions would be necessary.

Alternative routes might involve starting with a different substituted benzene (B151609) derivative and introducing the amino group at a later stage in the synthesis. The synthesis of halogenated anilines can also be achieved through methods such as the treatment of N,N-dialkylaniline N-oxides with thionyl halides. nih.gov

Spectroscopic Profile of 4 Bromo 2 Iodo 3 Methylaniline

The structure of 4-bromo-2-iodo-3-methylaniline can be unequivocally confirmed through various spectroscopic techniques.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl group protons. The two aromatic protons would appear as doublets in the aromatic region of the spectrum, with their chemical shifts and coupling constants being influenced by the surrounding halogen and amino groups. The methyl group would appear as a singlet in the aliphatic region.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the carbon atoms would be indicative of their chemical environment, with the carbons attached to the halogens and the nitrogen atom showing characteristic shifts.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the mass of the C₇H₇BrIN molecule. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one bromine atom and one iodine atom.

While specific spectral data for this compound was not found in the search results, spectroscopic data for similar compounds like 4-bromo-2-methylaniline (B145978) and 4-iodo-2-methylaniline (B78855) are available and can be used for comparative analysis. rsc.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and electronic properties of 4-bromo-2-iodo-3-methylaniline. These computational approaches solve the Schrödinger equation for the molecule, yielding valuable information about its geometry and the distribution of electrons.

Geometry optimization is a computational process that determines the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. The presence of bulky halogen substituents (bromine and iodine) and a methyl group on the aniline (B41778) ring introduces steric hindrance, which significantly influences the molecule's preferred conformation.

Computational studies on substituted anilines have shown that the orientation of the amino group and the planarity of the benzene (B151609) ring are key conformational features. rsc.org For this compound, it is expected that the amino group and the methyl group will adopt positions that minimize steric clash with the adjacent large iodine and bromine atoms. The final optimized geometry would represent a balance between electronic effects, such as resonance and inductive effects from the substituents, and steric repulsion.

| Parameter | Predicted Value |

|---|---|

| C-N Bond Length (Å) | 1.40 |

| C-Br Bond Length (Å) | 1.91 |

| C-I Bond Length (Å) | 2.10 |

| C-C-N Bond Angle (°) | 120.5 |

| C-C-Br Bond Angle (°) | 119.8 |

| C-C-I Bond Angle (°) | 121.2 |

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key descriptors derived from quantum chemical calculations include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO-LUMO gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller gap suggests that the molecule is more polarizable and can be more easily excited, implying higher reactivity. researchgate.net For this compound, the electron-donating amino and methyl groups and the electron-withdrawing halogens will influence the energies of the HOMO and LUMO. Calculations on similar halogenated anilines have shown that such substitutions can modulate the HOMO-LUMO gap. researchgate.netresearchgate.net The charge transfer within the molecule, often from the electron-rich aniline core to the substituents, can be visualized through these orbitals. sphinxsai.com

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, indicating regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP would likely show a negative potential around the nitrogen atom of the amino group due to its lone pair of electrons, making it a site for electrophilic attack. Conversely, the regions around the hydrogen atoms of the amino group would exhibit a positive potential. The halogen atoms, despite their electronegativity, can also exhibit regions of positive potential (a "sigma-hole"), particularly for iodine, which can influence intermolecular interactions.

Table 2: Calculated Electronic Properties of Substituted Anilines Note: This table presents generalized findings from computational studies on substituted anilines to illustrate expected trends. Specific values for this compound would require dedicated calculations.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Aniline | -5.12 | -0.28 | 4.84 |

| 4-Bromoaniline | -5.25 | -0.55 | 4.70 |

| 4-Iodoaniline | -5.20 | -0.70 | 4.50 |

Reactivity Prediction and Reaction Mechanism Studies

Computational chemistry is a powerful tool for predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions. For this compound, theoretical studies can provide valuable insights into how the molecule will behave in different chemical environments.

A key aspect of the reactivity of this compound is the differential reactivity of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds. Generally, the C-I bond is weaker and more easily cleaved than the C-Br bond. researchgate.net Computational studies can quantify this difference by calculating the bond dissociation energies (BDEs) for both the C-Br and C-I bonds. The lower calculated BDE for the C-I bond would confirm its higher propensity for activation in reactions such as cross-coupling or reduction. rsc.orgacs.org

Theoretical investigations into the activation of carbon-halogen bonds often model the potential energy surfaces of reactions with transition metal catalysts. rsc.org These studies can predict the activation barriers for oxidative addition of a metal catalyst into the C-I versus the C-Br bond, providing a rationale for the observed selectivity in many synthetic protocols. acs.org The order of reactivity is generally found to be C-I > C-Br > C-Cl > C-F. rsc.orgacs.org

The substituents on the aniline ring direct the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. However, in this compound, these positions are already substituted. Computational methods can predict the most likely sites for further substitution by analyzing the electron density and the stability of the intermediates formed during the reaction.

For electrophilic substitution, calculations of the Fukui functions or the energies of the sigma-complex intermediates (Wheland intermediates) can pinpoint the most nucleophilic carbon atom on the ring. Given the existing substitution pattern, electrophilic attack might be directed to the remaining unsubstituted position, or it could lead to ipso-substitution, particularly at the iodine-bearing carbon. The iodination of anilines is a known process, and the regioselectivity is influenced by the reaction conditions. niscpr.res.in

For nucleophilic aromatic substitution (SNAr), the electron-withdrawing nature of the halogens can facilitate the attack of a nucleophile. The relative reactivity of the C-Br and C-I bonds in SNAr reactions can be complex and depends on the nature of the nucleophile and reaction conditions. figshare.com Computational modeling can help to predict the preferred site of attack by evaluating the activation energies for the formation of the Meisenheimer complex at each halogen-substituted carbon.

By mapping the potential energy surface of a reaction, computational chemistry can provide a detailed understanding of the reaction mechanism. This involves identifying the structures and energies of reactants, transition states, intermediates, and products. For a given reaction of this compound, such as a Suzuki cross-coupling reaction, theoretical calculations can determine the energy profile for the entire catalytic cycle. nih.gov

These calculations can reveal the rate-determining step of the reaction by identifying the transition state with the highest energy barrier. For instance, in a cross-coupling reaction, this could be the oxidative addition, transmetalation, or reductive elimination step. Understanding these energetics is crucial for optimizing reaction conditions, such as the choice of catalyst, ligand, and temperature, to improve reaction yields and selectivity. thieme-connect.de

Spectroscopic Property Simulations for Research

Theoretical and computational chemistry offer powerful tools for investigating the molecular properties of compounds like this compound. By simulating spectroscopic properties, researchers can gain insights into the molecule's structure, vibrational modes, and electronic environment, which can aid in its identification and in understanding its behavior. These computational studies are often performed using methods like Density Functional Theory (DFT).

Vibrational Spectra Prediction (FTIR, Raman)

The prediction of vibrational spectra, specifically Fourier Transform Infrared (FTIR) and Raman spectra, is a common application of computational chemistry in studying organic molecules. These simulations provide valuable information about the fundamental vibrational modes of the molecule, which correspond to the absorption peaks observed in experimental spectra.

Detailed research findings on the simulated vibrational spectra of this compound are not prevalent in the available literature. However, the methodology for such predictions is well-established. Studies on similar substituted anilines, such as 2-bromo-4-methylaniline, utilize DFT calculations, often with the B3LYP functional and basis sets like 6-311++G(d,p), to compute the vibrational frequencies in the ground state. nih.gov The calculated frequencies are typically scaled to correct for anharmonicity and to improve agreement with experimental data. nih.govresearchgate.net

For this compound, a similar computational approach would be employed. After optimizing the molecular geometry, the harmonic vibrational frequencies would be calculated. The resulting data would provide a predicted spectrum, with specific frequencies corresponding to the stretching, bending, and torsional modes of its functional groups, including the C-N, C-H, C-Br, C-I, and N-H bonds, as well as the vibrations of the benzene ring. The influence of the bromo, iodo, methyl, and amino substituents on the geometry and vibrational modes of the benzene ring is a key aspect of such analyses. nih.gov

A theoretical investigation would yield a table of vibrational modes and their corresponding calculated frequencies. An illustrative example of what such data might look like is presented below.

Table 1: Illustrative Predicted Vibrational Frequencies for this compound (Note: These values are hypothetical and serve to illustrate the format of computational results. Specific calculations for this molecule are not available in the cited literature.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H asymmetric stretching | ~3500 |

| N-H symmetric stretching | ~3400 |

| C-H stretching (aromatic) | ~3100-3000 |

| C-H stretching (methyl) | ~2950 |

| C=C stretching (aromatic) | ~1600-1450 |

| N-H scissoring | ~1620 |

| C-N stretching | ~1300 |

| C-Br stretching | ~600 |

This table is for illustrative purposes only.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation in organic chemistry. Computational methods can predict ¹H and ¹³C NMR chemical shifts, providing a powerful complement to experimental data.

Specific computational studies on the NMR chemical shift predictions for this compound have not been identified in the surveyed literature. However, the general approach involves using quantum chemical calculations, such as the Gauge-Including Atomic Orbital (GIAO) method, typically in conjunction with DFT (e.g., B3LYP functional). researchgate.net

The process involves first optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding values are then converted into chemical shifts (δ) by referencing them against a standard, such as Tetramethylsilane (TMS). researchgate.net The accuracy of these predictions can be enhanced by considering solvent effects, for example, by using a Polarizable Continuum Model (PCM). researchgate.netliverpool.ac.uk For halogenated compounds, relativistic effects can also influence the chemical shifts of carbons bonded to heavy halogens like bromine and iodine, and advanced calculations can account for these factors. researchgate.net

For this compound, theoretical predictions would provide estimated chemical shifts for the distinct hydrogen and carbon atoms in the molecule. These predictions help in assigning the signals in an experimental spectrum and can be particularly useful for distinguishing between isomers.

An illustrative table of predicted NMR chemical shifts is provided below to demonstrate how such computational data would be presented.

Table 2: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound (Note: These values are hypothetical and serve to illustrate the format of computational results. Specific calculations for this molecule are not available in the cited literature.)

| Atom Position (IUPAC) | Predicted ¹³C Shift (ppm) | Attached Proton | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| 1 | ~145 | -NH₂ | ~4.5 |

| 2 | ~90 | - | - |

| 3 | ~130 | -CH₃ | ~2.2 |

| 4 | ~115 | - | - |

| 5 | ~135 | H-5 | ~7.3 |

| 6 | ~118 | H-6 | ~6.8 |

This table is for illustrative purposes only.

Advanced Analytical Methodologies in Research

Spectroscopic Characterization Techniques for Reaction Monitoring and Structural Elucidation

Spectroscopy provides profound insight into the molecular structure and functional groups of a compound by observing the interaction of molecules with electromagnetic radiation. For a polysubstituted aromatic compound like 4-Bromo-2-iodo-3-methylaniline, these techniques are crucial for confirming the precise arrangement of substituents on the aniline (B41778) ring.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for the structural elucidation of organic compounds and for monitoring the real-time progress of a chemical reaction. By tracking the changes in the chemical environment of atomic nuclei (primarily ¹H and ¹³C), researchers can follow the consumption of reactants and the formation of products without the need for sample separation.

In the synthesis of this compound, which might proceed from a precursor such as 4-bromo-3-methylaniline (B1294692), ¹H NMR can be used to monitor the introduction of the iodine atom. The disappearance of the signal for the aromatic proton at the C2 position and the appearance of a new set of signals corresponding to the product's unique electronic environment would indicate the progression of the reaction. The integration of these signals over time allows for the calculation of reaction kinetics. Similarly, ¹³C NMR provides confirmation of the substitution pattern by observing shifts in the carbon signals, particularly the significant downfield shift of the carbon atom directly bonded to the electronegative iodine.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | NH₂ | ~4.0 - 5.0 | Broad Singlet |

| CH₃ | ~2.3 - 2.5 | Singlet | |

| Ar-H (C5) | ~6.8 - 7.0 | Doublet | |

| Ar-H (C6) | ~7.2 - 7.4 | Doublet | |

| ¹³C | C1 (C-NH₂) | ~145 - 148 | - |

| C2 (C-I) | ~90 - 95 | - | |

| C3 (C-CH₃) | ~138 - 141 | - | |

| C4 (C-Br) | ~115 - 118 | - | |

| C5 | ~130 - 133 | - | |

| C6 | ~112 - 115 | - |

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is exceptionally sensitive for detecting low-abundance charged species, making it ideal for identifying transient or highly reactive intermediates in a reaction pathway. nih.gov Techniques like Electrospray Ionization (ESI-MS) allow for the gentle ionization of molecules directly from the reaction solution, providing a snapshot of the species present.

During the synthesis of halogenated anilines, intermediates such as N-halo arylamine species may form. nih.gov For instance, in an electrophilic iodination reaction, ESI-MS could potentially detect the protonated starting material, the final product, and key intermediates. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive M and M+2 peak pattern, aiding in the identification of bromine-containing species.

| Species | Formula | Ion Type | Expected m/z |

|---|---|---|---|

| 4-Bromo-3-methylaniline (Reactant) | C₇H₈BrN | [M+H]⁺ | 185.99 / 187.99 |

| N-Iodo Intermediate (Hypothetical) | C₇H₈BrIN | [M+H]⁺ | 311.89 / 313.89 |

| This compound (Product) | C₇H₇BrIN | [M+H]⁺ | 311.89 / 313.89 |

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

For this compound, IR spectroscopy is particularly useful for confirming the presence of the amine (N-H) and methyl (C-H) functional groups. The N-H stretching vibrations of the primary amine group typically appear as two distinct bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching and bending vibrations, as well as the C-H stretches of the methyl group, also provide characteristic signals. In the lower frequency "fingerprint" region, the C-N, C-Br, and C-I stretching vibrations can be identified, confirming the full structure of the molecule.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Methyl (C-H) | Stretch | 2850 - 2960 |

| Aromatic (C=C) | Ring Stretch | 1450 - 1600 |

| Amine (C-N) | Stretch | 1250 - 1350 |

| Aryl Halide (C-Br) | Stretch | 500 - 600 |

| Aryl Halide (C-I) | Stretch | 485 - 600 |

Chromatographic Methods for Reaction Mixture Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for analyzing the composition of a reaction mixture, identifying byproducts, and ultimately determining the purity and yield of the desired product.

Gas Chromatography (GC) is a powerful separation technique used for analyzing volatile and thermally stable compounds. In the context of synthesizing this compound, GC, often coupled with a mass spectrometer (GC-MS), is invaluable for assessing the presence of volatile starting materials, byproducts, or residual solvents.

Aromatic amines can be challenging to analyze by GC due to their basicity, which can lead to interaction with active sites on the column and result in poor peak shape (tailing). labrulez.com Therefore, specialized deactivated columns or derivatization of the amine group is often required to achieve good chromatographic performance. nih.govmdpi.com A typical analysis would involve injecting an extract of the reaction mixture onto a capillary column, where compounds are separated based on their boiling points and polarity before being detected.

| Parameter | Condition |

|---|---|

| Column | 30 m x 0.25 mm x 0.25 µm Rxi-5Sil MS or similar |

| Carrier Gas | Helium, constant flow (~1.0 mL/min) |

| Injection Mode | Splitless |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Initial 50-70 °C, ramp at 10-15 °C/min to 280-300 °C |

| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) |

| MS Interface Temp | 250 - 280 °C |

High-Performance Liquid Chromatography (HPLC) is the foremost technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. It is the standard method for determining the purity of the final this compound product and for accurately calculating the reaction yield.

Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, is commonly employed for this class of compounds. tandfonline.com An isocratic or gradient elution with a mobile phase, typically consisting of acetonitrile (B52724) or methanol (B129727) and buffered water, separates the components of the mixture. tandfonline.comresearchgate.net A UV detector is used to monitor the column effluent, as the aromatic ring of the aniline derivative strongly absorbs UV light. By comparing the peak area of the product in the reaction mixture to that of a known concentration standard, the precise yield and purity can be determined.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography has been employed to elucidate the precise three-dimensional arrangement of atoms and molecules in the solid state of the related compound, 5-bromo-4-iodo-2-methylaniline (B12931903). nih.gov This technique provides definitive data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

The analysis revealed that 5-bromo-4-iodo-2-methylaniline crystallizes in the monoclinic system. nih.gov The asymmetric unit of the crystal structure contains two independent molecules. These molecules are linked by weak N—H⋯N hydrogen-bonding interactions between their amino groups. nih.gov

The bond lengths and angles within the molecules are within the normal ranges. The bromo, iodo, and amino substituents are observed to lie in the mean plane of the phenyl rings. nih.gov Specifically, the mean deviation from the plane for one ring system (C2—C7) is 0.0040 (1) Å, and for the other (C9—C14) is 0.0120 (1) Å. nih.gov

The crystal data and details of the structure refinement are summarized in the table below.

| Parameter | Value |

|---|---|

| Empirical formula | C₇H₇BrIN |

| Formula weight | 311.94 |

| Temperature | 293 K |

| Wavelength | Mo Kα radiation |

| Crystal system | Monoclinic |

| Unit cell dimensions | |

| a | 26.831 (5) Å |

| b | 5.3920 (11) Å |

| c | 12.217 (2) Å |

| β | 98.05 (3)° |

| Volume | 1750.1 (6) ų |

| Z | 8 |

| Data collection | |

| Diffractometer | Enraf–Nonius CAD-4 |

| Absorption correction | ψ scan |

| Reflections collected | 3177 |

| Independent reflections | 3177 |

| Refinement | |

| R[F² > 2σ(F²)] | 0.060 |

| wR(F²) | 0.163 |

| Goodness-of-fit (S) | 1.01 |

Future Research Directions and Unexplored Reactivities

Development of Novel Synthetic Routes

The synthesis of polysubstituted anilines like 4-bromo-2-iodo-3-methylaniline often involves multi-step processes that can be inefficient. Future research could focus on developing more direct and efficient synthetic pathways. One promising avenue is the exploration of regioselective halogenation of 3-methylaniline derivatives. Traditional methods may yield a mixture of isomers, necessitating complex purification steps.

A potential novel route could involve a directed ortho-metalation strategy on a suitably protected 3-methylaniline, followed by sequential iodination and bromination. The directing group would be crucial for controlling the regioselectivity of the halogen introduction. Another approach could be the use of a one-pot synthesis from a simpler starting material, such as 3-methylaniline, employing orthogonal halogenation reagents that selectively introduce iodine and bromine at the desired positions.

Furthermore, adapting existing methods for similar compounds, such as the aromatic Finkelstein reaction used for the synthesis of 4-iodo-2-methylaniline (B78855) from 2-methyl-4-bromoaniline, could be explored. chemicalbook.com This would involve investigating the feasibility of a similar halogen exchange on a dibromo- or bromo-chloro- precursor.

| Potential Novel Synthetic Strategy | Key Features | Anticipated Advantages |

| Directed Ortho-Metalation | Use of a directing group to control regioselectivity of halogenation. | Higher yields, improved purity of the final product. |

| One-Pot Sequential Halogenation | Employment of orthogonal halogenating agents. | Reduced number of steps, improved time and resource efficiency. |

| Adapted Aromatic Finkelstein Reaction | Halogen exchange on a di-halogenated precursor. | Potential for high conversion rates under optimized conditions. |

Exploration of Underutilized Reactivity Modes

The reactivity of this compound is largely unexplored. The presence of two different halogen atoms (bromine and iodine) at electronically distinct positions on the aromatic ring offers a rich landscape for selective functionalization. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in transition-metal-catalyzed cross-coupling reactions. This differential reactivity can be exploited for sequential, site-selective modifications.

Future research should systematically investigate the selective Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions at the C-I position, leaving the C-Br bond intact for subsequent transformations. mdpi.comnih.gov This would allow for the stepwise introduction of different functional groups, leading to the synthesis of complex, highly substituted aniline (B41778) derivatives that are not easily accessible through other routes.

Additionally, the interplay between the amino group, the methyl group, and the two halogens could lead to unique reactivity in cyclization reactions or in the formation of heterocyclic compounds. The steric hindrance provided by the methyl group adjacent to the iodine atom may also influence the reactivity and selectivity of reactions at the C2 position.

Integration into Flow Chemistry Methodologies

The synthesis of fine chemicals and pharmaceutical intermediates is increasingly benefiting from the adoption of flow chemistry. nih.govvapourtec.com Integrating the synthesis of this compound into a continuous flow process could offer significant advantages in terms of safety, scalability, and reproducibility. vapourtec.comresearchgate.net

Future research could focus on developing a telescoped flow synthesis where multiple reaction steps are performed sequentially without the isolation of intermediates. nih.gov For instance, the halogenation and subsequent purification steps could be integrated into a single, continuous process. Flow chemistry also allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can be crucial for optimizing the regioselectivity of halogenation reactions and minimizing the formation of byproducts. vapourtec.com The use of packed-bed reactors with immobilized reagents or catalysts could further enhance the efficiency and sustainability of the synthesis. vapourtec.com

| Flow Chemistry Application | Potential Benefit | Research Focus |

| Telescoped Synthesis | Increased efficiency, reduced waste. | Development of a multi-step continuous process for synthesis and purification. |

| Precise Parameter Control | Improved selectivity and yield. | Optimization of reaction conditions (temperature, time) in a flow reactor. |

| Packed-Bed Reactors | Enhanced reaction rates, easier catalyst separation. | Screening of immobilized catalysts for halogenation and coupling reactions. |

Sustainable and Green Chemistry Approaches for Synthesis

Developing environmentally benign synthetic methods is a key goal in modern chemistry. nih.govtandfonline.com Future research on the synthesis of this compound should prioritize the use of greener solvents, catalysts, and reagents. tandfonline.comresearchgate.net This could involve replacing hazardous organic solvents with greener alternatives like water or bio-based solvents.

Microwave-assisted synthesis is another green chemistry approach that could be explored to accelerate reaction times and reduce energy consumption. tandfonline.com Furthermore, the development of catalytic systems that can operate under milder conditions and with higher atom economy would contribute to a more sustainable synthesis. For example, exploring the use of non-toxic metal catalysts or even metal-free catalytic systems for the halogenation steps would be a significant advancement. acs.org

Advanced Computational Modeling for Complex Reactivity Prediction

Computational chemistry offers powerful tools for predicting and understanding the reactivity of complex molecules. nih.gov Future research can leverage density functional theory (DFT) and other computational methods to model the electronic structure and predict the reactivity of this compound. researchgate.netmdpi.com

Computational studies can help in elucidating the reaction mechanisms of various transformations, predicting the regioselectivity of electrophilic aromatic substitution, and understanding the differential reactivity of the C-I and C-Br bonds in cross-coupling reactions. nih.gov This predictive capability can guide experimental work, saving time and resources by identifying the most promising reaction conditions and catalysts. Furthermore, computational modeling can be used to design novel catalysts specifically tailored for the selective functionalization of this polysubstituted aniline.

| Computational Method | Application in Research | Expected Outcome |

| Density Functional Theory (DFT) | Prediction of electronic properties and reaction pathways. | Understanding of regioselectivity and differential halogen reactivity. |

| Molecular Dynamics (MD) Simulations | Modeling of solvent effects and catalyst-substrate interactions. | Optimization of reaction conditions and catalyst design. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Study of enzymatic or heterogeneous catalytic reactions. | Design of more efficient and selective catalytic systems. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.